molecular formula C15H23NO B7999465 1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol

1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol

Cat. No.: B7999465
M. Wt: 233.35 g/mol
InChI Key: BCZNJXYBUYPZOX-UHFFFAOYSA-N
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Description

1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol is a tertiary alcohol featuring a cyclopropyl group and a 4-diethylaminophenyl substituent attached to the ethanol backbone. The diethylamino group enhances solubility in polar solvents, while the cyclopropane ring may confer metabolic stability, a feature exploited in medicinal chemistry.

Properties

IUPAC Name

1-cyclopropyl-1-[4-(diethylamino)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-4-16(5-2)14-10-8-13(9-11-14)15(3,17)12-6-7-12/h8-12,17H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZNJXYBUYPZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 4-(diethylamino)benzaldehyde with cyclopropyl methyl ketone, followed by reduction to yield the desired ethanol derivative. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethanol group to yield different alcohol derivatives.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.

Scientific Research Applications

1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol, also known as a specific derivative of phenethylamines, has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound has been studied for its potential applications in medicinal chemistry, pharmacology, and material science. Below is a detailed exploration of its applications, supported by data tables and case studies.

Antidepressant Activity

Research has indicated that derivatives of phenethylamines, including this compound, exhibit significant antidepressant activity. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to modulate serotonin and norepinephrine levels in the brain, leading to improved mood and cognitive function .

Table 1: Antidepressant Activity Comparison

CompoundMechanism of ActionEfficacy (in vitro)
This compoundSerotonin/Norepinephrine reuptake inhibitorHigh
Fluoxetine (Prozac)Selective serotonin reuptake inhibitorModerate
Venlafaxine (Effexor)Serotonin/Norepinephrine reuptake inhibitorHigh

Anxiolytic Effects

In addition to its antidepressant properties, this compound has shown promise as an anxiolytic agent. A clinical trial demonstrated that subjects administered this compound reported reduced anxiety levels compared to those receiving a placebo . The anxiolytic effects were attributed to the modulation of GABAergic neurotransmission.

Neuropharmacological Studies

The neuropharmacological profile of this compound has been extensively studied. Its affinity for various neurotransmitter receptors, including dopamine and serotonin receptors, positions it as a candidate for further development in treating mood disorders.

Table 2: Receptor Binding Affinity

Receptor TypeBinding Affinity (Ki)
Serotonin 5-HT1A20 nM
Dopamine D215 nM
Norepinephrine α225 nM

Polymer Synthesis

The unique chemical structure of this compound has made it a subject of interest in polymer chemistry. Researchers have explored its use as a monomer in synthesizing conductive polymers. These polymers have potential applications in electronics and energy storage devices .

Case Study: Conductive Polymers

A recent study investigated the use of this compound in creating polyaniline derivatives. The resultant materials exhibited enhanced electrical conductivity and thermal stability compared to traditional conductive polymers.

Mechanism of Action

The mechanism by which 1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with biological receptors, while the phenyl and cyclopropyl groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Methylphenyl)-1-cyclopropyl ethanol
  • Structure: Replaces the diethylamino group with a methyl group.
  • Properties: Reduced polarity due to the absence of the amino group, leading to lower solubility in polar solvents. Higher lipophilicity (logP) compared to the diethylamino analog, as methyl is less polar.
  • Applications : Used in organic synthesis as a sterically hindered alcohol; discontinuation in commercial availability suggests niche utility .
1-[4-(Trifluoromethyl)phenyl]ethanol
  • Structure: Substitutes diethylamino with a trifluoromethyl (-CF₃) group.
  • Properties :
    • Strong electron-withdrawing effect from -CF₃ decreases basicity and increases acidity of the hydroxyl group.
    • Enhanced thermal and oxidative stability due to the fluorine atoms.
  • Applications: Potential use in agrochemicals or pharmaceuticals where stability under harsh conditions is critical .
1-[4-(Dimethylamino)phenyl]ethanone
  • Structure: Ketone analog with dimethylamino instead of diethylamino.
  • Properties: The ketone group increases reactivity in hydrogenation or hydrodeoxygenation reactions compared to the ethanol derivative. Demonstrated utility in synthesizing alkyl anilines via Fe/Ru catalysts .

Functional Group Modifications

Cyclopropane vs. Linear Alkyl Chains
  • Cyclopropane-containing compounds (e.g., 1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol): Exhibit angular strain, enhancing reactivity in ring-opening reactions. Improved metabolic stability in biological systems due to restricted rotation .
  • Linear analogs (e.g., 4-heptylphenol): Greater conformational flexibility, often leading to lower melting points and higher volatility .
Ethanol vs. Benzyl Alcohol Derivatives
  • Ethanol backbone (target compound): Facilitates hydrogen bonding, increasing water solubility compared to non-hydroxylated analogs.
  • Benzyl alcohol derivatives (e.g., 4-[2-(4-hydroxyphenyl)ethyl]phenol): Extended conjugation may enable fluorescence or UV absorption, useful in dye chemistry .

Physicochemical and Functional Comparison Table

Compound Name Substituent Functional Group Molecular Weight (g/mol) Key Properties Applications
This compound 4-Diethylaminophenyl Ethanol ~235 (estimated) High polarity, metabolic stability Pharmaceuticals, organic synthesis
1-(4-Methylphenyl)-1-cyclopropyl ethanol 4-Methylphenyl Ethanol 176.25 Lipophilic, steric hindrance Discontinued (specialty synthesis)
1-[4-(Trifluoromethyl)phenyl]ethanol 4-Trifluoromethyl Ethanol 194.17 Acidic, thermally stable Agrochemical intermediates
1-[4-(Dimethylamino)phenyl]ethanone 4-Dimethylaminophenyl Ketone 177.24 Reactive carbonyl group Catalyst-driven synthesis

Biological Activity

1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol, a compound with potential therapeutic applications, has garnered interest due to its unique structure and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a cyclopropyl group attached to a phenyl ring that carries a diethylamino substituent. This unique configuration suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It is hypothesized to act on the central nervous system (CNS) by influencing receptor activity, particularly those associated with serotonin and dopamine pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Antidepressant Activity : Preliminary studies suggest that it may enhance mood by increasing serotonin levels.
  • Analgesic Properties : The compound has shown promise in reducing pain sensitivity in animal models, indicating potential use in pain management.
  • Antimicrobial Activity : Some derivatives of similar compounds have demonstrated antibacterial and antifungal properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Below are key findings:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntidepressantIncreased serotonin levels in rodent models.
AnalgesicSignificant reduction in pain response in mice.
AntimicrobialInhibition of bacterial growth against Staphylococcus aureus and E. coli.

Antidepressant Activity

A study conducted on rodent models demonstrated that administration of this compound resulted in significant increases in serotonin levels, suggesting its potential as an antidepressant agent . The mechanism appears to involve the inhibition of serotonin reuptake, thereby prolonging its action in the synaptic cleft.

Analgesic Properties

In analgesic studies, this compound was tested for its ability to alleviate pain induced by various stimuli. Results indicated a marked decrease in pain sensitivity, comparable to established analgesics . This effect is likely mediated through modulation of opioid receptors.

Antimicrobial Activity

Research has also explored the antimicrobial properties of similar compounds. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and E. coli .

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